N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazolidinone core
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorophenylamine with 4-methoxybenzyl chloride to form an intermediate, which is then reacted with an imidazolidinone derivative under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can be compared with similar compounds such as:
4-METHOXYPHENYL N-(2-CHLOROPHENYL)CARBAMATE: This compound shares structural similarities but differs in its functional groups, leading to different chemical reactivity and applications.
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-19(26)17(11-18(25)22-16-6-4-3-5-15(16)21)24(20(23)28)12-13-7-9-14(27-2)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
VMJJDEJSNMWFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)OC)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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